4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one
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Overview
Description
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a complex organic compound characterized by its unique molecular structure, which includes a phthalazine core, a bromophenyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the phthalazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The bromophenyl group and oxadiazole moiety are then introduced through subsequent reactions, often involving halogenation and condensation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Process optimization and control are crucial to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phthalazine derivatives: These compounds share the phthalazine core but differ in their substituents and functional groups.
Oxadiazole derivatives: These compounds contain the oxadiazole moiety but may have different aromatic or aliphatic groups attached.
Bromophenyl derivatives: These compounds include a bromophenyl group but may have different core structures or additional functional groups.
Uniqueness: 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one stands out due to its specific combination of structural elements, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c1-14-6-2-5-9-19(14)28-23(29)18-8-4-3-7-17(18)20(26-28)22-25-21(27-30-22)15-10-12-16(24)13-11-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKSZXBQTZYIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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